

# Controlling for twinning in sodium aspartate crystal structure determination

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## Compound of Interest

Compound Name: *L-Aspartic acid sodium salt monohydrate*

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## Technical Support Center: Sodium Aspartate Crystallography

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with twinning during the crystal structure determination of sodium aspartate.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is crystal twinning and why is it a problem in structure determination?

A: Crystal twinning occurs when two or more separate crystals of the same substance grow together in a symmetrical, non-random way.<sup>[1]</sup> The resulting diffraction pattern is a superposition of the patterns from each twin component, which can complicate or obstruct the structure solution and refinement process.<sup>[2]</sup> Key problems include:

- Difficulty in determining the correct unit cell and space group.<sup>[3]</sup>
- Systematically incorrect intensity measurements for overlapping reflections.<sup>[4]</sup>

- High R-factors and poor figures of merit (e.g., R1, wR2, GooF) that cannot be improved with standard refinement strategies.[2]
- Failure of the structure to solve or refine to a chemically sensible model.[2]
- Appearance of large, inexplicable peaks in the difference electron density map.[2]

Q2: How can I identify potential twinning in my sodium aspartate diffraction data?

A: Several warning signs during data collection and processing can indicate twinning. For sodium aspartate, which can crystallize in a monoclinic system, be particularly vigilant:

- Indexing Difficulties: The initial determination of the unit cell may fail, or it may yield an unusually large cell with many systematically absent reflections.[3]
- Pseudo-Symmetry: The crystal may have a metric symmetry higher than its true symmetry. For example, enantiopure sodium aspartate is monoclinic, but the  $\beta$  angle is very close to  $90^\circ$  (e.g.,  $90.734^\circ$ ), making it appear pseudo-orthorhombic.[5][6] This is a strong indicator of potential pseudo-merohedral twinning.
- Poor Refinement Statistics: After solving the structure, if the refinement stalls at high R-factors (e.g.,  $R1 > 0.10$ ) and the data quality is otherwise good, twinning is a likely cause.[2]
- Reflection Analysis: Visual inspection of the diffraction images may show split spots.[3] Additionally, after an initial refinement, an analysis of poorly-fitting reflections often shows that the observed intensities ( $F_o$ ) are much larger than the calculated intensities ( $F_c$ ).[7] Tools like PLATON can analyze these discrepancies to suggest a twin law.[7]
- Intensity Statistics: Statistical tests on reflection intensities can reveal deviations from a normal distribution, which may suggest twinning.[8][9]

Q3: The diffraction data for my enantiopure sodium aspartate suggests a monoclinic cell with a  $\beta$  angle near  $90^\circ$ . Why is this a red flag?

A: A monoclinic cell with a  $\beta$  angle near  $90^\circ$  can mimic an orthorhombic lattice.[6] This situation can lead to pseudo-merohedral twinning, where the reciprocal lattices of the different twin domains nearly perfectly overlap.[5] The twinning operation is often a simple twofold rotation

that is not a symmetry element of the monoclinic space group but is a symmetry element of the higher-symmetry pseudo-orthorhombic lattice.[5][10] Failure to account for this can make structure solution and refinement impossible.

Q4: How do I use software to determine the twin law for sodium aspartate?

A: Programs like PLATON are highly effective for identifying potential twin laws after an initial, possibly poor, refinement.[7] The TwinRotMat routine in PLATON, for example, analyzes reflections where the observed structure factor is much larger than the calculated one ( $F_o \gg F_c$ ).[7] It assumes these discrepancies are due to overlap from a strong reflection from a second twin domain and systematically searches for a rotation matrix that relates the two domains.[7] The program will suggest the most likely twin matrix and an estimated twin component ratio (BASF).

Q5: How do I perform a twin refinement in a program like SHELXL?

A: Once a twin law (represented by a 3x3 matrix) is identified, you can incorporate it into the refinement using specific instructions in the .ins file for SHELXL.[11]

- **TWIN:** This instruction is used to input the twin matrix. For a twofold rotation around the c-axis in a pseudo-orthorhombic case, the matrix might be  $\begin{pmatrix} -1 & 0 & 0 \\ 0 & -1 & 0 \\ 0 & 0 & 1 \end{pmatrix}$ . The specific matrix must be determined from your data.[11]
- **BASF:** This instruction refines the scale factors of the twin components. For a two-component twin, you would provide one parameter (e.g., BASF 0.5) which SHELXL will refine. The sum of the components must equal 1.[11] The refinement then proceeds by calculating structure factors that are a weighted sum of the contributions from each twin domain and refining the model against the observed data.[11]

## Data Presentation: Impact of Twin Refinement

The successful application of a twin refinement protocol can dramatically improve the crystallographic model and its associated quality metrics. The table below shows representative data for enantiopure monosodium L-aspartate monohydrate, which suffers from severe twinning.[5]

Parameter	Before Twin Refinement (Pseudo-Orthorhombic)	After Twin Refinement (Monoclinic with Twin Law)
Crystal System	Orthorhombic	Monoclinic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	P2 <sub>1</sub>
$\beta$ angle (°)	90	90.734(3)
R1 [ $I > 2\sigma(I)$ ]	~0.15 - 0.20 (typical for incorrect model)	0.0351
wR2 (all data)	> 0.40 (typical for incorrect model)	0.0881
Goodness-of-Fit (GooF)	> 2.0 (typical for incorrect model)	1.061
Twin Fraction (BASF)	N/A	0.445(2)

Data adapted from the study of enantiopure sodium aspartate, which was severely affected by twinning.[5] The "Before" values are illustrative of typical results when twinning is ignored in a pseudo-symmetric case.

## Experimental Protocols

### Protocol: Identification and Refinement of a Twinned Sodium Aspartate Crystal

This protocol outlines the workflow for handling a suspected case of twinning in sodium aspartate using common crystallographic software.

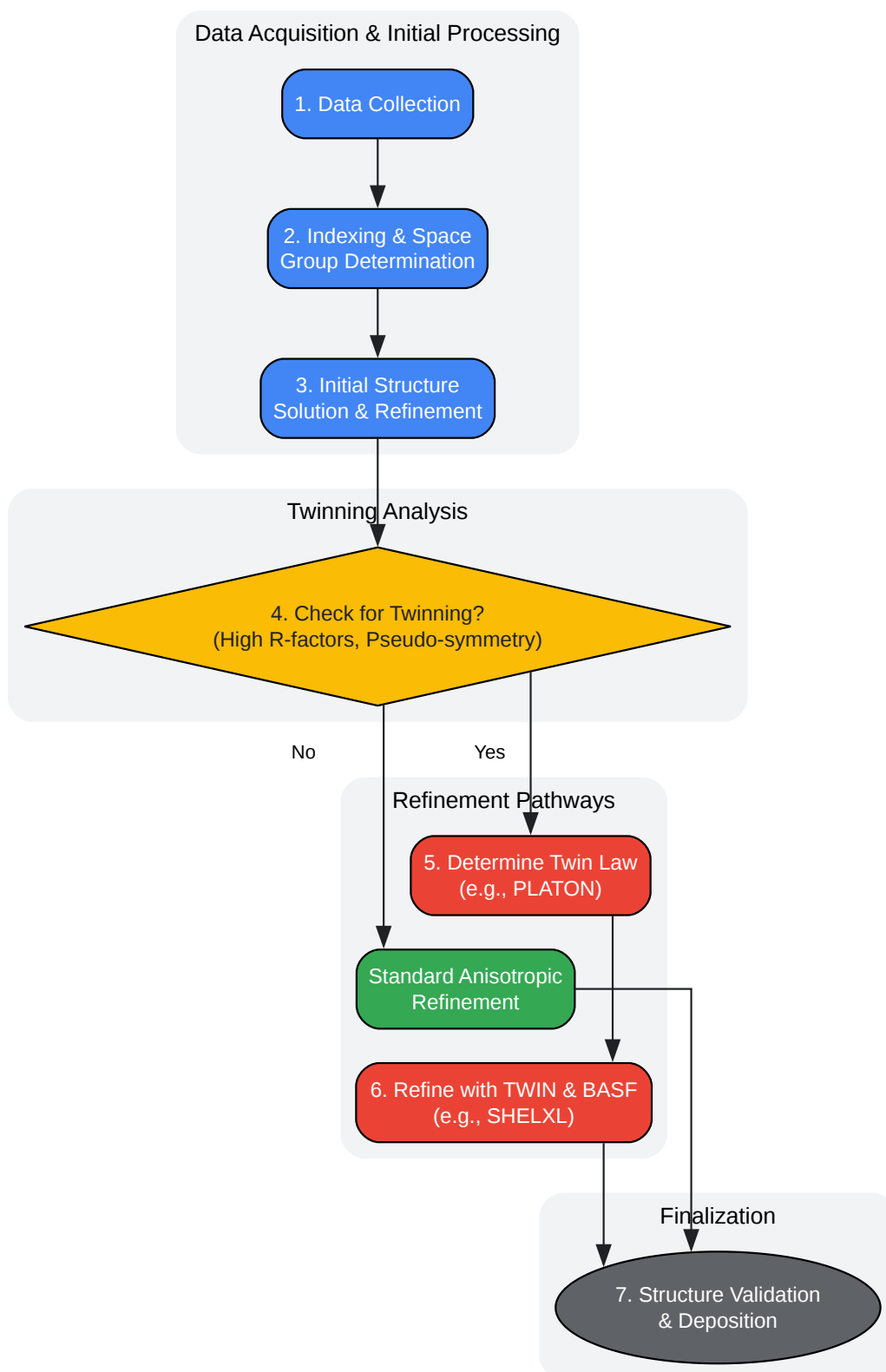
- Data Collection & Initial Processing:

- Collect a complete dataset. During integration, note any warnings about poor spot shapes or a high percentage of un-indexed reflections.
- Determine the Laue group and attempt space group determination. If the crystal is monoclinic but shows pseudo-orthorhombic metrics ( $\beta \approx 90^\circ$ ), proceed with high suspicion of twinning.
- Initial Structure Solution & Refinement:
  - Attempt to solve the structure in the lower symmetry space group (e.g., monoclinic  $P2_1$ ).
  - Perform an initial isotropic refinement. If the R-factors are high (e.g.,  $R1 > 0.15$ ) and there are large residual density peaks, twinning is the probable cause.
- Twin Law Identification with PLATON:
  - Use the output files from the poor refinement (.fcf file) as input for PLATON.[\[7\]](#)
  - Run the TwinRotMat analysis routine.[\[7\]](#)
  - PLATON will analyze the worst-fitting reflections and suggest a potential twin matrix and an estimated twin fraction. Note this matrix for the next step.
- Twin Refinement with SHELXL:
  - Edit the SHELXL .ins file from the previous poor refinement.
  - Add the TWIN instruction followed by the 9 elements of the matrix suggested by PLATON.[\[12\]](#)
  - Add the BASF instruction with an initial estimate for the second twin component's scale factor (e.g., BASF 0.45).[\[12\]](#)
  - Run the refinement (L.S. 10). The R-factors should drop significantly. The refined BASF value will indicate the volume percentage of the two twin domains.
- Final Model Validation:

- After the twin refinement converges, check the model. The residual density map should be much cleaner, and anisotropic displacement parameters should be reasonable.
- Validate the final structure using tools like CheckCIF to ensure the model is chemically and crystallographically sound.

## Workflow Visualization

The following diagram illustrates the logical workflow for identifying and handling crystallographic twinning.



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Caption: Workflow for crystallographic analysis with a decision point for handling potential twinning.

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